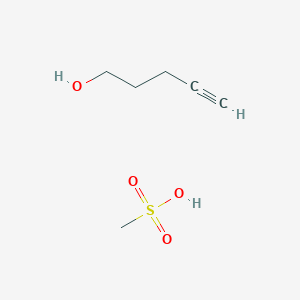
4-Pentynyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentynyl methanesulfonate is a compound that combines the properties of methanesulfonic acid and pent-4-yn-1-ol. Methanesulfonic acid is a strong, colorless, organosulfuric acid with the molecular formula CH3SO3H . Pent-4-yn-1-ol, on the other hand, is an alcohol with the molecular formula C5H8O, featuring a triple bond between the fourth and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethyl disulfide using chlorine or nitric acid . The process involves adding dimethyl disulfide and water in a reaction kettle, introducing chlorine, and then heating the mixture to facilitate the reaction . Pent-4-yn-1-ol can be prepared through various methods, including the ring-opening polymerization reactions and as a starting reagent in the synthesis of antimicrobial marine metabolites .
Industrial Production Methods
Industrial production of methanesulfonic acid has evolved over the years. Initially, it was produced by the oxidation of dimethyl sulfide, but this method had issues with product quality and safety . Modern methods involve the oxidation of dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen . Pent-4-yn-1-ol is commercially available and used in various chemical syntheses .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various reactions, including esterification and alkylation . It is a strong Brønsted acid and is used as a catalyst in these reactions . Pent-4-yn-1-ol can participate in cycloisomerization reactions, where it forms cyclic compounds .
Common Reagents and Conditions
Methanesulfonic acid is often used with reagents like hydrogen peroxide to create oxidizing conditions . Pent-4-yn-1-ol is used with catalysts like iridium in cycloisomerization reactions .
Major Products
The major products formed from methanesulfonic acid reactions include esters and alkylated compounds . Pent-4-yn-1-ol reactions can produce cyclic compounds and antimicrobial metabolites .
Scientific Research Applications
Methanesulfonic acid is extensively used in green chemistry due to its strong acidity and low toxicity . It is employed in biodiesel production, electrochemical applications, and as a catalyst in organic synthesis . Pent-4-yn-1-ol is used in the synthesis of antimicrobial marine metabolites and in ring-opening polymerization reactions .
Mechanism of Action
Methanesulfonic acid acts as a strong Brønsted acid, donating protons in various chemical reactions . It is stable against redox reactions and hydrolysis, making it suitable for use in harsh chemical environments . Pent-4-yn-1-ol undergoes cycloisomerization, where it forms cyclic compounds through the action of catalysts .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: Similar compounds include sulfuric acid and hydrochloric acid, but methanesulfonic acid is less corrosive and more environmentally friendly.
Pent-4-yn-1-ol: Similar compounds include 3-butyn-1-ol and 5-hexyn-1-ol, which also feature triple bonds and are used in similar chemical reactions.
Uniqueness
Methanesulfonic acid is unique due to its combination of strong acidity, low toxicity, and environmental friendliness . Pent-4-yn-1-ol is unique for its use in the synthesis of specific antimicrobial compounds and its role in cycloisomerization reactions .
Properties
IUPAC Name |
methanesulfonic acid;pent-4-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O.CH4O3S/c1-2-3-4-5-6;1-5(2,3)4/h1,6H,3-5H2;1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSBCWHQOCVREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
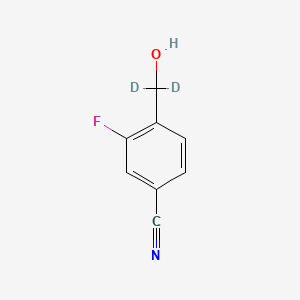


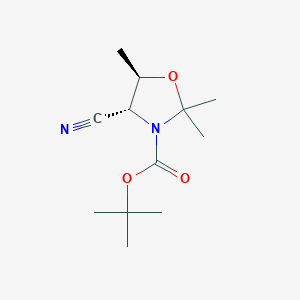
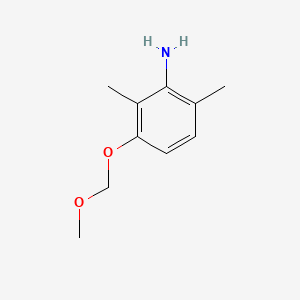
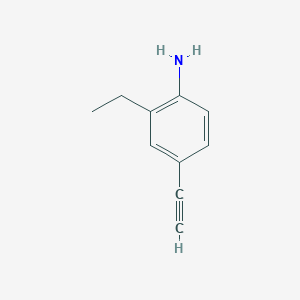
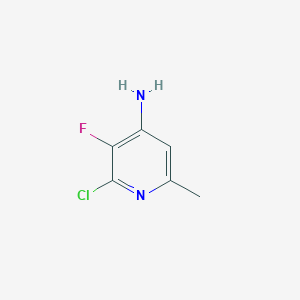
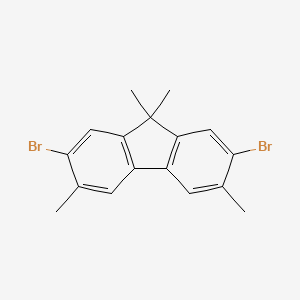

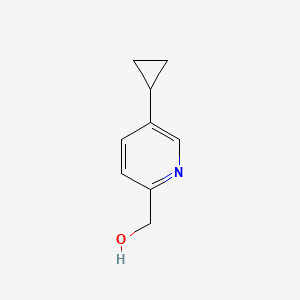
![4-Thiazolecarboxylic acid, 4,5-dihydro-2-[6-(phosphonooxy)-2-benzothiazolyl]-, trisodium salt, (S)-(9CI)](/img/structure/B8262660.png)
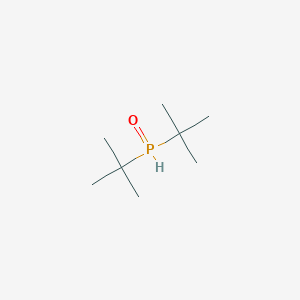
![(3beta,25R)-14-Hydroxyspirost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-[beta-D-xylopyranosyl-(1-4)]-beta-D-glucopyranoside](/img/structure/B8262687.png)
![3-(3,4-Dihydroxyphenyl)-2-[2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid](/img/structure/B8262693.png)
